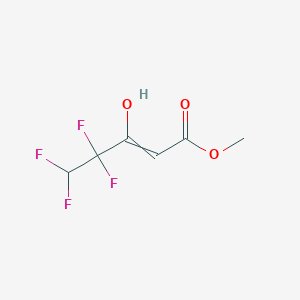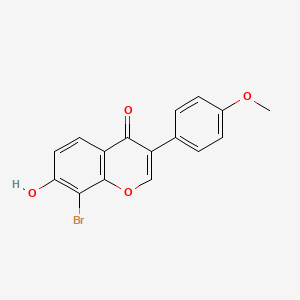
8-Bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxyphenyl group attached to the chromenone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.
Methoxylation: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the chromenone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, hydroxylation, and methoxylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for debromination.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the debrominated chromenone derivative.
Substitution: Formation of substituted chromenone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the bromine atom, which may affect its biological activity.
8-bromo-7-hydroxy-4H-chromen-4-one: Lacks the methoxyphenyl group, which may influence its chemical reactivity and applications.
Uniqueness
8-bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of both the bromine atom and the methoxyphenyl group, which contribute to its distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
117375-27-6 |
|---|---|
Fórmula molecular |
C16H11BrO4 |
Peso molecular |
347.16 g/mol |
Nombre IUPAC |
8-bromo-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11BrO4/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(15(12)19)6-7-13(18)14(16)17/h2-8,18H,1H3 |
Clave InChI |
ZZMDYPJBNXQVIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
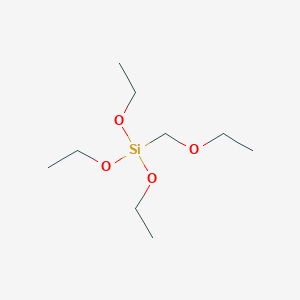
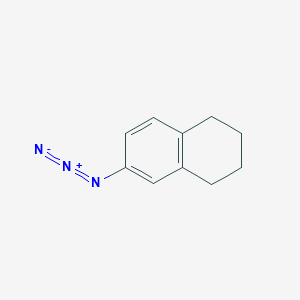
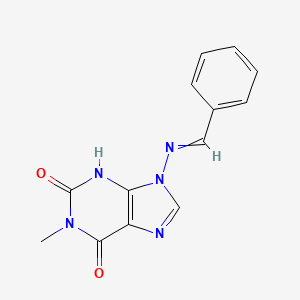
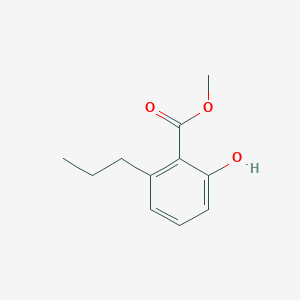
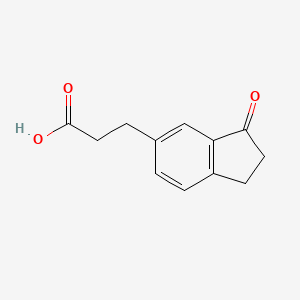

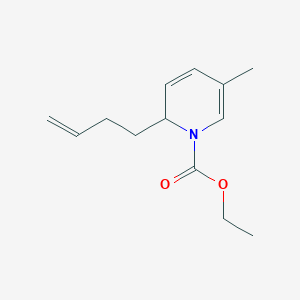
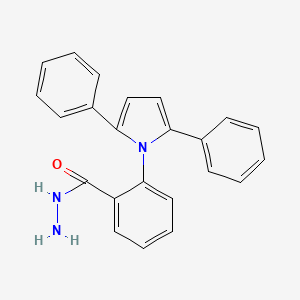
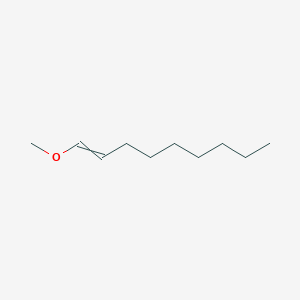
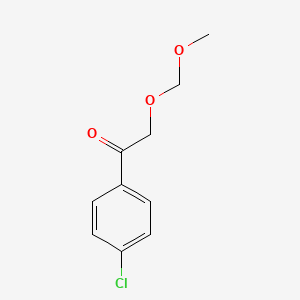
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
